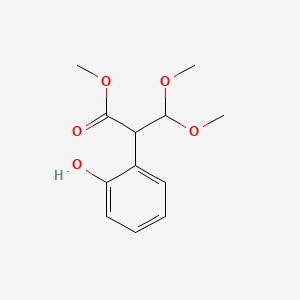
Methyl 2-(2-hydroxyphenyl)-3,3-dimethoxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-hydroxyphenyl)-3,3-dimethoxypropanoate is an organic compound with a complex structure that includes a hydroxyphenyl group and two methoxy groups attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-hydroxyphenyl)-3,3-dimethoxypropanoate typically involves the esterification of 2-(2-hydroxyphenyl)-3,3-dimethoxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-hydroxyphenyl)-3,3-dimethoxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the methoxy groups under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2-hydroxyphenyl)-3,3-dimethoxypropanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(2-hydroxyphenyl)-3,3-dimethoxypropanoate involves its interaction with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other non-covalent interactions, while the methoxy groups can influence the compound’s solubility and reactivity. These interactions can affect the compound’s biological activity and its ability to modulate specific pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-hydroxyphenyl)propanoate
- Methyl 2-(4-hydroxyphenyl)-3,3-dimethoxypropanoate
- Ethyl 2-(2-hydroxyphenyl)-3,3-dimethoxypropanoate
Uniqueness
Methyl 2-(2-hydroxyphenyl)-3,3-dimethoxypropanoate is unique due to the specific positioning of the hydroxy and methoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H16O5 |
|---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
methyl 2-(2-hydroxyphenyl)-3,3-dimethoxypropanoate |
InChI |
InChI=1S/C12H16O5/c1-15-11(14)10(12(16-2)17-3)8-6-4-5-7-9(8)13/h4-7,10,12-13H,1-3H3 |
InChI Key |
MKMKKDHBCGAEKF-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(C1=CC=CC=C1O)C(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















